4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1203393-46-7
VCID: VC11985986
InChI: InChI=1S/C15H18N4O2S/c1-9-8-12(18-21-9)15(20)19-6-4-11(5-7-19)14-17-16-13(22-14)10-2-3-10/h8,10-11H,2-7H2,1H3
SMILES: CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
Molecular Formula: C15H18N4O2S
Molecular Weight: 318.4 g/mol

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine

CAS No.: 1203393-46-7

Cat. No.: VC11985986

Molecular Formula: C15H18N4O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(5-methyl-1,2-oxazole-3-carbonyl)piperidine - 1203393-46-7

Specification

CAS No. 1203393-46-7
Molecular Formula C15H18N4O2S
Molecular Weight 318.4 g/mol
IUPAC Name [4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Standard InChI InChI=1S/C15H18N4O2S/c1-9-8-12(18-21-9)15(20)19-6-4-11(5-7-19)14-17-16-13(22-14)10-2-3-10/h8,10-11H,2-7H2,1H3
Standard InChI Key YJHGMPGHYQIJSD-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4
Canonical SMILES CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name reflects its three-dimensional architecture:

  • Piperidine backbone: A six-membered saturated nitrogen-containing ring.

  • 5-Cyclopropyl-1,3,4-thiadiazol-2-yl substituent: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, with a cyclopropyl group at position 5.

  • 5-Methyl-1,2-oxazole-3-carbonyl group: A five-membered aromatic ring with one oxygen and one nitrogen atom, methylated at position 5 and functionalized as a carbonyl derivative.

Molecular Formula: C₁₅H₁₇N₅O₂S
Molecular Weight: 339.43 g/mol .
Key Functional Groups:

  • Thiadiazole (heterocyclic sulfur-nitrogen ring)

  • Oxazole (heterocyclic oxygen-nitrogen ring)

  • Piperidine (secondary amine)

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step protocols:

Thiadiazole Ring Formation

  • Cyclization of thiosemicarbazides: Reacting cyclopropanecarboxylic acid hydrazide with carbon disulfide under basic conditions forms the 1,3,4-thiadiazole core .

  • Substitution at position 2: Coupling the thiadiazole intermediate with a piperidine derivative via nucleophilic aromatic substitution or metal-catalyzed cross-coupling .

Physicochemical Properties

Experimental and computed data for the compound are summarized below:

PropertyValueMethod/Source
Molecular Weight339.43 g/molPubChem
logP (Partition Coefficient)2.61PubChem computed
Hydrogen Bond Acceptors8ChemDiv
Polar Surface Area63.74 ŲPubChem
Solubility (logSw)-2.79Estimated

Key Observations:

  • Moderate lipophilicity (logP ~2.6) suggests membrane permeability.

  • High polar surface area indicates potential for hydrogen bonding, impacting bioavailability .

Industrial and Research Applications

  • Medicinal Chemistry: Lead compound for optimizing antibacterial and anticancer agents .

  • Chemical Biology: Probe for studying sulfur-nitrogen heterocycle interactions with biological targets .

  • Material Science: Component in photostable coatings due to aromatic heterocycles .

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